Bienvenue dans la boutique en ligne BenchChem!

20-Dihydroprogesterone Acetate

Pharmaceutical quality control Impurity profiling Pharmacopoeial compliance

20-Dihydroprogesterone Acetate (CAS 5062-62-4), also known as (20R)-3-oxopregn-4-en-20-yl acetate or Progesterone EP Impurity E, is a synthetic acetylated derivative of the endogenous progestogen metabolite 20β-dihydroprogesterone. It is a specified impurity in the European and British Pharmacopoeia monographs for progesterone, arising from metabolic reduction of the C20 ketone and subsequent acetylation.

Molecular Formula C23H34O3
Molecular Weight 358.5 g/mol
Cat. No. B7797220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Dihydroprogesterone Acetate
Molecular FormulaC23H34O3
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C
InChIInChI=1S/C23H34O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h13-14,18-21H,5-12H2,1-4H3
InChIKeyPXCKOQHPOYLYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Dihydroprogesterone Acetate: Pharmacopoeial Impurity Standard and Progesterone Metabolite


20-Dihydroprogesterone Acetate (CAS 5062-62-4), also known as (20R)-3-oxopregn-4-en-20-yl acetate or Progesterone EP Impurity E, is a synthetic acetylated derivative of the endogenous progestogen metabolite 20β-dihydroprogesterone [1]. It is a specified impurity in the European and British Pharmacopoeia monographs for progesterone, arising from metabolic reduction of the C20 ketone and subsequent acetylation. The compound is primarily utilized as a reference standard in pharmaceutical quality control, impurity profiling, and analytical method validation for progesterone-containing drug substances and products .

Why Generic Substitution of 20-Dihydroprogesterone Acetate Is Scientifically Unsound


Substituting 20-Dihydroprogesterone Acetate with generic progesterone or other progesterone metabolites in analytical and research contexts is invalid due to its unique stereochemical identity and regulatory designation. As the (20R)-acetate epimer, it is chromatographically distinct from the (20S)-acetate isomer (Impurity D) and is co-specified in the EP/BP monograph with a strict sum limit of 0.15% [1]. Using an incorrect isomer or a non-acetylated analog would compromise peak identification, quantification accuracy, and regulatory compliance in impurity profiling. The following evidence dimensions quantify exactly where this compound cannot be substituted.

Quantitative Differentiation Evidence for 20-Dihydroprogesterone Acetate


Regulatory Acceptance Criterion for Impurity D+E Sum in Progesterone EP/BP Monograph

The EP/BP monograph mandates that the sum of impurities D ((20S)-acetate) and E ((20R)-acetate, i.e., 20-Dihydroprogesterone Acetate) must not exceed 0.15% relative to the progesterone peak in the HPLC chromatogram [1]. This is a tighter limit than those for impurity C (0.3%) and impurity B (0.2%), and matches the limit for impurities G, J, K, L, M (each 0.15%). The stringent regulatory threshold underscores the need for a certified, high-purity reference standard of Impurity E to ensure accurate quantification and compliance.

Pharmaceutical quality control Impurity profiling Pharmacopoeial compliance

Relative Retention Time as Chromatographic Identifier for Impurity E

The BP monograph reports the relative retention time (RRT) of impurities D and E as approximately 2.05 with respect to progesterone (RRT = 1.0, absolute retention time ≈ 14 min) [1]. This differentiates the D/E peak pair from impurity C (RRT ≈ 0.93), impurity G (RRT ≈ 2.65), and impurity I (RRT ≈ 1.95). The proximity of impurities D and E (co-eluting at RRT ≈ 2.05) necessitates a pure standard of Impurity E for unambiguous peak assignment, as the two stereoisomers are not chromatographically resolved under this system.

HPLC Relative retention time Impurity identification

Stereochemical Identity: (20R)-Acetate vs. (20S)-Acetate Isomer

20-Dihydroprogesterone Acetate is the (20R)-3-oxopregn-4-en-20-yl acetate (Impurity E), the epimer of Impurity D ((20S)-3-oxopregn-4-en-20-yl acetate) [1]. Both are specified impurities in the BP/EP monograph, distinguished by their stereochemistry at C20. While they share the same RRT (~2.05) under the official HPLC method, they are distinct molecular entities requiring separate reference standards for unambiguous identification. The (20R) configuration corresponds to the 20β-hydroxyprogesterone-derived acetate, while the (20S) configuration corresponds to the 20α-hydroxyprogesterone-derived acetate.

Stereochemistry Isomerism Pharmaceutical impurity standards

Progestogenic Activity of 20β-Hydroxyprogesterone: Class-Level Inference for Acetate Prodrug

The free alcohol 20β-hydroxyprogesterone (the hydrolysis product of 20-Dihydroprogesterone Acetate) exhibits approximately one-fifth the progestational activity of progesterone in vivo [1]. Although direct potency data for the acetate ester are lacking in the open literature, the acetate serves as a prodrug that is expected to undergo esterase-mediated hydrolysis to release 20β-hydroxyprogesterone. This places 20-Dihydroprogesterone Acetate in a distinct potency class compared to progesterone, 17α-hydroxyprogesterone, and synthetic progestins such as medroxyprogesterone acetate.

Progestogenic potency Progesterone metabolite Endocrinology

Aromatase Inhibitory Activity of 20α-Dihydroprogesterone: Supporting Evidence for the Metabolite Class

The 20α-epimer of dihydroprogesterone (20α-DHP) has been shown to inhibit aromatase activity in MCF-7aro breast cancer cells with an IC50 of approximately 5 µM [1]. This property is not shared by progesterone itself at comparable concentrations and represents a functional differentiation of the dihydroprogesterone metabolite class. While direct data for the 20β-acetate (20-Dihydroprogesterone Acetate) are absent, the compound may serve as a source of the active 20β-hydroxyprogesterone upon hydrolysis, warranting investigation of its aromatase-modulating potential in estrogen-sensitive systems.

Aromatase inhibition Breast cancer research Endocrinology

High-Value Application Scenarios for 20-Dihydroprogesterone Acetate


Pharmaceutical Quality Control: HPLC Impurity Profiling of Progesterone Drug Substances

20-Dihydroprogesterone Acetate is an essential reference standard for pharmaceutical QC laboratories performing related substances testing of progesterone active pharmaceutical ingredients (APIs). The EP/BP monograph specifies a combined limit of 0.15% for impurities D and E, requiring a certified standard of Impurity E for peak identification and quantification [1]. QC analysts must use this standard to validate HPLC methods, establish system suitability criteria (peak-to-valley ratio), and demonstrate batch compliance prior to API release [2].

Impurity Profiling During Progesterone Drug Product Development and Stability Studies

During formulation development and stability testing of progesterone drug products (e.g., soft gel capsules, injectables), Impurity E must be monitored as a potential degradation product or process impurity. 20-Dihydroprogesterone Acetate serves as the reference standard for quantifying this impurity in forced degradation studies, excipient compatibility assessments, and long-term stability protocols under ICH guidelines [1]. Its use ensures that impurity levels remain below the regulatory threshold throughout the product shelf-life [2].

Metabolite Identification and Quantification in Progesterone Pharmacokinetic Studies

In clinical and preclinical pharmacokinetic studies of progesterone formulations, 20-Dihydroprogesterone Acetate can be employed as an analytical standard for LC-MS/MS methods targeting the 20β-hydroxyprogesterone metabolite. While the acetate itself is a synthetic derivative, it provides a structurally defined reference for developing extraction and detection protocols for the corresponding free alcohol metabolite in plasma or tissue samples. This supports research on progesterone metabolism, bioavailability, and bioequivalence [1].

Reference Standard for Method Development in ANDA and DMF Filings

For generic drug manufacturers submitting Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for progesterone products, a well-characterized impurity standard of 20-Dihydroprogesterone Acetate (Impurity E) is required for method validation. Regulatory agencies expect that the analytical method can identify and quantify all specified impurities listed in the pharmacopoeial monograph. The use of a certified reference standard of Impurity E demonstrates method specificity and accuracy, supporting successful regulatory review [1].

Quote Request

Request a Quote for 20-Dihydroprogesterone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.